1-(2,3-Dimethylbenzoyl)piperazine
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Overview
Description
1-(2,3-Dimethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It consists of a piperazine ring substituted with a 2,3-dimethylbenzoyl group. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbenzoyl)piperazine typically involves the reaction of piperazine with 2,3-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions. These methods may use continuous flow reactors to improve efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-(2,3-Dimethylbenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used for angina pectoris, contains a piperazine ring.
Sildenafil: Known for its use in treating erectile dysfunction, also contains a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Uniqueness
1-(2,3-Dimethylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |
InChI Key |
ODORFEUGUHRSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C |
Origin of Product |
United States |
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